molecular formula C22H43O6PS B12368771 (2S)-Ompt

(2S)-Ompt

Cat. No.: B12368771
M. Wt: 466.6 g/mol
InChI Key: FCVJYKICQNLXAX-XPTLAUCJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Ompt typically involves the esterification of octadec-9-enoic acid with a suitable alcohol, followed by the introduction of the phosphonous acid group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-Ompt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the phosphonous acid group, leading to different reduced forms.

    Substitution: The aliphatic chain and the phosphonous acid group can participate in substitution reactions, resulting in a variety of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced forms, and substitution reactions result in substituted compounds with varying functional groups.

Scientific Research Applications

(2S)-Ompt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphonous acid chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2S)-Ompt involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonous acid group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate their mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-methoxy-3-(octadec-9-enoyloxy)propoxyphosphonic acid
  • (2S)-2-methoxy-3-(octadec-9-enoyloxy)propoxyphosphinic acid
  • (2S)-2-methoxy-3-(octadec-9-enoyloxy)propoxyphosphorothioic acid

Uniqueness

(2S)-Ompt is unique due to its specific combination of a long aliphatic chain and a phosphonous acid group. This structure imparts distinctive chemical properties, such as its reactivity and binding affinity to molecular targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H43O6PS

Molecular Weight

466.6 g/mol

IUPAC Name

[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C22H43O6PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30)/b11-10-/t21-/m0/s1

InChI Key

FCVJYKICQNLXAX-XPTLAUCJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC

Origin of Product

United States

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